Adifoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
20072-28-0 |
|---|---|
Molecular Formula |
C22H20N2O7 |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
(14S,18S,19S,20R)-5,18-dihydroxy-15-methoxycarbonyl-20-methyl-17-oxa-1,11-diazapentacyclo[10.8.1.02,7.08,21.014,19]henicosa-2(7),3,5,8,10,12(21),15-heptaene-10-carboxylic acid |
InChI |
InChI=1S/C22H20N2O7/c1-9-18-12(14(21(28)30-2)8-31-22(18)29)6-15-19-13(7-16(23-15)20(26)27)11-5-10(25)3-4-17(11)24(9)19/h3-5,7-9,12,18,22,25,29H,6H2,1-2H3,(H,26,27)/t9-,12-,18-,22+/m1/s1 |
InChI Key |
DJWXVEDJWPDUBQ-DEALGVFLSA-N |
SMILES |
CC1C2C(CC3=C4N1C5=C(C4=CC(=N3)C(=O)O)C=C(C=C5)O)C(=COC2O)C(=O)OC |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](CC3=C4N1C5=C(C4=CC(=N3)C(=O)O)C=C(C=C5)O)C(=CO[C@@H]2O)C(=O)OC |
Canonical SMILES |
CC1C2C(CC3=C4N1C5=C(C4=CC(=N3)C(=O)O)C=C(C=C5)O)C(=COC2O)C(=O)OC |
Origin of Product |
United States |
Synthetic Strategies and Chemical Modifications of Adifoline
Established Synthetic Pathways for Adifoline
While a dedicated total synthesis of this compound has not been widely reported in peer-reviewed literature, the strategies for constructing its core structure can be inferred from the successful syntheses of other complex indole (B1671886) alkaloids. rsc.orgacs.orgencyclopedia.pub These approaches rely on powerful bond-forming reactions to assemble the intricate ring systems characteristic of this family of molecules.
Retrosynthetic Analysis in this compound Synthesis
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available precursors through a series of logical "disconnections" that correspond to known, reliable chemical reactions. researchgate.net
For a molecule as complex as this compound, a plausible retrosynthetic analysis would begin by simplifying the polycyclic core. Key disconnections might include:
Fischer Indole Synthesis: The indole core itself is a primary target for disconnection. This classic reaction can construct the indole ring from a phenylhydrazine (B124118) and an appropriate ketone or aldehyde precursor, a strategy that has been successfully applied to the synthesis of various complex alkaloids. rsc.org
Pictet-Spengler Reaction: This reaction is a mainstay in alkaloid synthesis for constructing the tetrahydro-β-carboline system present in many indole alkaloids. oup.com
Mannich and Michael Reactions: These carbon-carbon bond-forming reactions are crucial for building the various rings fused to the indole nucleus.
Ring-Closing Metathesis (RCM): To form one of the larger rings within the polycyclic framework, RCM is a powerful and modern tool, as demonstrated in the synthesis of related indole-based propellane derivatives. nih.govbeilstein-journals.org
Weiss-Cook Condensation: This reaction is particularly useful for creating bicyclo[3.3.0]octane systems, which can serve as a foundational scaffold for further elaboration into the this compound framework. synarchive.comrsc.orgwikipedia.org
A simplified, hypothetical retrosynthetic pathway for this compound would involve disconnecting the molecule at key junctions to reveal progressively simpler synthons and their corresponding synthetic equivalents, ultimately leading back to simple starting materials.
Stereoselective and Asymmetric Synthesis Approaches to this compound and its Analogs
The biological activity of a complex molecule like this compound is intrinsically linked to its specific three-dimensional structure. Therefore, controlling the stereochemistry at its multiple chiral centers is paramount. Asymmetric synthesis aims to produce a single enantiomer of a chiral product. oup.com This can be achieved through several key strategies applicable to this compound:
Substrate Control: Using a starting material from the "chiral pool" (e.g., an amino acid or sugar) that already contains one or more of the required stereocenters.
Auxiliary Control: Temporarily attaching a chiral auxiliary to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed later in the synthesis.
Reagent Control: Employing a chiral reagent or, more efficiently, a chiral catalyst to influence the stereoselectivity of a reaction. Organocatalysis, for instance, has emerged as a powerful tool for the enantioselective synthesis of complex indole alkaloids. oup.comrsc.org
The synthesis of polycyclic indole alkaloids frequently employs reactions that can be rendered stereoselective. rsc.orgnih.govresearchgate.net For example, asymmetric versions of the Diels-Alder, aldol, and allylation reactions are critical for setting key stereocenters. The synthesis of the related aspidoalbidine (B1215835) alkaloid (+)-fendleridine utilized an asymmetric decarboxylative allylation to establish a key stereocenter early in the sequence. purdue.edu Such methods would be essential to achieve an efficient and stereocontrolled total synthesis of this compound.
Table 1: Key Stereoselective Reactions in Complex Alkaloid Synthesis This table is interactive and can be sorted by clicking on the column headers.
| Reaction Type | Description | Relevance to this compound Synthesis |
|---|---|---|
| Asymmetric Hydrogenation | Reduces a double bond to a single bond, creating up to two new stereocenters with high enantioselectivity using a chiral catalyst (e.g., with BINAP or DuPhos ligands). | Could be used to set the stereochemistry of substituents on the various saturated rings of the this compound core. |
| Sharpless Asymmetric Epoxidation | Converts an allylic alcohol into an epoxide with a predictable stereochemical outcome. The resulting epoxide is a versatile intermediate. | An epoxide could be a key intermediate for introducing hydroxyl groups and other functionalities with the correct stereochemistry. |
| Organocatalytic Michael Addition | The addition of a nucleophile to an α,β-unsaturated carbonyl compound, catalyzed by a small chiral organic molecule, to create a new stereocenter. | Crucial for building the carbon framework of the polycyclic system in a stereocontrolled manner. oup.com |
| Asymmetric Diels-Alder Reaction | A [4+2] cycloaddition to form a six-membered ring. Using a chiral Lewis acid catalyst allows for the creation of up to four stereocenters with high control. | Could be employed to construct one of the six-membered rings within the this compound scaffold. lboro.ac.uk |
Application of Green Chemistry Principles in this compound Synthesis
Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. pnas.orgrsc.org Given the complexity and likely length of a total synthesis of this compound, applying green principles is crucial for improving sustainability and efficiency.
Key principles applicable to this compound synthesis include:
Atom Economy: Designing synthetic steps to maximize the incorporation of all reactant atoms into the final product, thus minimizing waste. scielo.br For example, cycloaddition and rearrangement reactions are inherently more atom-economical than substitution or elimination reactions.
Use of Catalysis: Employing catalytic reagents (which are used in small amounts and can be recycled) instead of stoichiometric reagents reduces waste significantly. pnas.orgrsc.org
Safer Solvents and Reaction Conditions: Replacing hazardous organic solvents with greener alternatives like water, supercritical CO₂, or ionic liquids, and conducting reactions at ambient temperature and pressure whenever possible, reduces environmental impact and energy consumption. rsc.orgrsc.orgorgchemres.org Recent advancements have shown that cornerstone reactions like the Fischer indole synthesis can be performed effectively in water or under solvent-free mechanochemical conditions. rsc.orgacs.orgunica.itacs.org
Enzymatic Reactions: Using enzymes as biocatalysts can offer unparalleled selectivity under mild, aqueous conditions, often eliminating the need for protecting groups. nih.govnih.gov
Table 2: Comparison of a Hypothetical Reaction Step Under Traditional vs. Green Chemistry Principles This table is interactive and can be sorted by clicking on the column headers.
| Parameter | Traditional Approach (e.g., Friedel-Crafts Acylation) | Green Chemistry Approach (e.g., Catalytic Acylation) |
|---|---|---|
| Catalyst/Reagent | Stoichiometric Lewis Acid (e.g., AlCl₃) | Catalytic amount of a solid acid (e.g., Zeolite) or recyclable catalyst |
| Solvent | Chlorinated solvents (e.g., Dichloromethane) or Carbon Disulfide | Greener solvent (e.g., Toluene, Cyclopentyl methyl ether) or solvent-free conditions |
| Waste Generation | Large amounts of acidic, aqueous waste from workup | Minimal waste; catalyst can often be filtered and reused |
| Energy Use | Often requires heating or cooling | Can often be run at ambient temperature or with microwave assistance for efficiency acs.org |
Design and Synthesis of this compound Analogs and Derivatives
Creating analogs of a natural product like this compound is essential for exploring its structure-activity relationships (SAR) and developing new therapeutic agents. nih.govmdpi.com
Rational Design Strategies for this compound Derivatives
Rational design involves modifying a lead compound's structure based on a known biological target or a hypothesized binding interaction to improve its properties. nih.govscispace.com If a biological target for this compound were identified, analogs could be designed to enhance binding affinity, selectivity, or pharmacokinetic properties.
Key strategies include:
Functional Group Modification: Systematically altering existing functional groups. For this compound, this could involve modifying the methyl ester, the N-methyl group, or the hydroxyl group.
Scaffold Simplification or Elaboration: Creating simplified versions of the complex polycyclic scaffold to identify the minimal structure required for activity (the pharmacophore). Conversely, adding functional groups at strategic positions could probe for additional beneficial interactions with a target. researchgate.net
Isosteric Replacement: Replacing certain atoms or groups with others that have similar physical or chemical properties to see how this affects activity.
Table 3: Potential Sites for Rational Design Modifications on the this compound Scaffold This table is interactive and can be sorted by clicking on the column headers.
| Modification Site | Type of Modification | Rationale |
|---|---|---|
| Methyl Ester | Hydrolysis to carboxylic acid; amidation; reduction to alcohol. | To explore the role of the ester as a hydrogen bond acceptor or to introduce new interaction points. |
| N-Methyl Group | Demethylation; replacement with other alkyl or acyl groups. | To investigate the importance of the basic nitrogen and the steric bulk at this position. |
| Hydroxyl Group | Acylation; etherification; oxidation to ketone. | To determine if the hydroxyl group acts as a hydrogen bond donor or acceptor and its importance for binding. |
| Aromatic Ring | Introduction of substituents (e.g., fluorine, methoxy) on the indole ring. | To alter electronic properties and metabolic stability. |
Combinatorial Chemistry Approaches for this compound-Related Compounds
Combinatorial chemistry is a set of techniques for rapidly synthesizing a large number of different but structurally related molecules, known as a library. routledge.comscispace.com This approach is powerful for quickly generating many analogs for high-throughput screening.
For a complex core like this compound, a full combinatorial synthesis from scratch is challenging. However, two main strategies are feasible:
Scaffold-Based Derivatization: A common, advanced intermediate in the this compound synthesis could be produced on a larger scale. This common scaffold could then be subjected to a variety of parallel reactions with a diverse set of building blocks to create a library of final products. nih.gov
Diversity-Oriented Synthesis (DOS): This approach aims to create a library of structurally diverse and complex molecules, some of which may resemble the this compound scaffold. The synthesis starts with simple building blocks and uses a series of branching reaction pathways to generate a wide range of different molecular skeletons.
The synthesis of libraries based on other alkaloid classes, such as the Rauwolfia alkaloids, has demonstrated the power of these techniques in exploring chemical space around a privileged natural product scaffold. scielo.brcore.ac.uk
Solid-Phase Synthesis Techniques for this compound Scaffold Exploration
The exploration of the chemical space surrounding natural products is a cornerstone of modern drug discovery. Solid-phase synthesis (SPS) has emerged as a powerful technology to facilitate this exploration by enabling the rapid and efficient generation of libraries of related compounds. semanticscholar.org This approach involves anchoring a starting material to an insoluble solid support, such as a resin, and performing sequential chemical transformations. researchgate.net The key advantages of SPS over traditional solution-phase synthesis include the simplification of purification processes, as excess reagents and byproducts are removed by simple washing and filtration, and the amenability to automation, which allows for high-throughput synthesis. semanticscholar.orgmdpi.com
While a specific solid-phase synthesis of this compound has not been reported in the literature, the principles of SPS have been successfully applied to the synthesis of structurally related spiro-oxindole and spiro-pyrrolidine-oxindole alkaloids. scielo.brnih.govacs.org These examples provide a strong foundation for proposing a viable solid-phase strategy for the construction and diversification of the this compound scaffold. Such a strategy would be invaluable for structure-activity relationship (SAR) studies.
A plausible solid-phase approach to the this compound scaffold would likely involve a multi-step sequence beginning with the immobilization of a suitable building block onto a solid support via a cleavable linker. A key transformation in the synthesis of the spiro-pyrrolidine-oxindole core is often a [3+2] cycloaddition reaction. frontiersin.orgnih.gov In a solid-phase context, this could involve the reaction of a resin-bound oxindole (B195798) derivative with an azomethine ylide generated in situ.
Proposed Solid-Phase Synthetic Route
A hypothetical solid-phase synthesis of the this compound scaffold is outlined below. This strategy leverages established solid-phase techniques and reactions known to be effective for the construction of similar spirocyclic systems.
Immobilization: The synthesis would commence with the attachment of a protected isatin (B1672199) derivative to a suitable solid support, such as a Wang or Rink amide resin. scielo.brub.edu The choice of linker is critical as it must be stable to the subsequent reaction conditions and allow for the clean cleavage of the final product from the resin. researchgate.netresearchgate.net A traceless linker, which leaves no residual atoms on the final molecule, would be ideal. researchgate.netoregonstate.edu
Formation of the Spiro-Pyrrolidine Ring: The central spiro-pyrrolidine-oxindole core could be constructed via a [3+2] cycloaddition reaction. frontiersin.orgmdpi.com The resin-bound isatin would be reacted with a secondary amino acid, such as a protected proline derivative, and a suitable dipolarophile. This multicomponent reaction would generate the characteristic spirocyclic system directly on the solid support. nih.gov
Scaffold Elaboration and Diversification: With the core scaffold in place, further modifications can be introduced. For instance, the substituent on the pyrrolidine (B122466) nitrogen can be installed or modified. If a protecting group was used on the nitrogen of the proline derivative, its removal would allow for the introduction of various substituents through acylation or alkylation reactions. This step is a key point for introducing diversity into the generated library.
Cleavage from Resin: The final step is the cleavage of the synthesized this compound analogue from the solid support. The cleavage conditions would depend on the linker used. For example, if a Wang resin is used, the final product can be released using trifluoroacetic acid (TFA). scielo.br
The table below summarizes the proposed solid-phase synthesis sequence for the this compound scaffold.
| Step | Reaction | Key Reagents and Conditions | Purpose |
| 1 | Resin Loading | Protected Isatin Derivative, Wang Resin, Coupling Agent (e.g., DIC/DMAP) | Immobilize starting material on solid support. |
| 2 | [3+2] Cycloaddition | Protected Proline Derivative, Dipolarophile, Heat or Microwave | Construct the spiro-pyrrolidine-oxindole core. |
| 3 | Deprotection | Appropriate deprotection agent (e.g., Piperidine for Fmoc) | Unmask a functional group for diversification. |
| 4 | Diversification | Acyl chlorides, Alkyl halides, Base | Introduce a variety of substituents. |
| 5 | Cleavage | Trifluoroacetic Acid (TFA) | Release the final compound from the solid support. |
This solid-phase strategy offers a versatile platform for the exploration of the this compound scaffold. By systematically varying the building blocks used in the cycloaddition step and the substituents introduced during the diversification step, a large library of this compound analogues can be synthesized. The screening of such a library would provide valuable insights into the structural requirements for biological activity and could lead to the discovery of new therapeutic agents.
Mechanistic Elucidation of Adifoline S Biological Interactions
Molecular Target Identification and Validation for Adifoline
Identifying the specific molecular targets of this compound is crucial for elucidating its biological activities. While the exact mechanisms have been described as having "eluded scientists for a long time," research has begun to shed light on potential interactions stikesbcm.ac.id.
Enzyme Inhibition and Activation Profiles of this compound
Studies have indicated that this compound, as a constituent of certain plant extracts, may possess enzyme inhibitory activities. For instance, this compound is present in extracts of Syzygium polyanthum, which have demonstrated inhibitory effects on enzymes such as α-amylase and α-glucosidase who.intum.edu.my. These enzymes are involved in carbohydrate digestion, suggesting a potential role for this compound in modulating glucose metabolism who.int.
α-Amylase Inhibition: Extracts containing this compound have shown significant inhibition of α-amylase activity. who.int
α-Glucosidase Inhibition: Similarly, these extracts have demonstrated potent inhibition of α-glucosidase. who.int
| Enzyme | Source of Extract Containing this compound | Observed Effect |
| α-Amylase | Syzygium polyanthum leaf | Inhibition |
| α-Glucosidase | Syzygium polyanthum leaf | Inhibition |
Further research is needed to isolate this compound and directly assess its specific enzyme inhibition or activation profiles to confirm these observed effects are attributable solely to this compound um.edu.my.
Receptor Binding and Modulation by this compound
The interaction of this compound with biological receptors is another area of investigation. While direct evidence of this compound binding to specific receptors is limited in the provided search results, its classification as a β-carboline alkaloid is noteworthy nano-ntp.comijfans.org. Some β-carboline alkaloids are known to interact with various receptors, including those in the central nervous system stikesbcm.ac.id. One study mentions this compound in the context of metabolites regulated by estrogen, which interacts with estrogen receptors, suggesting a potential, albeit indirect, link to receptor modulation or involvement in pathways influenced by receptor activity nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net. However, the precise nature of this compound's interaction with receptors requires further dedicated research.
Ligand-Protein Interaction Studies of this compound
Ligand-protein interaction studies are essential for understanding how this compound binds to its target molecules at a molecular level researchgate.netnih.govnih.govmdpi.com. While general methods for studying ligand-protein interactions, such as molecular docking and molecular dynamics simulations, are well-established, specific studies detailing the direct interaction of this compound with identified protein targets are not extensively reported in the provided search results researchgate.netnih.govmdpi.com. The identification of this compound as an alkaloid suggests potential interactions with proteins that bind this class of compounds pageplace.de. Further structural and computational studies are needed to elucidate the specific binding sites, affinities, and conformational changes involved in this compound-protein interactions.
Cellular Pathway Modulation by this compound
Investigating the impact of this compound on cellular pathways provides insights into its broader biological effects.
Investigation of Intracellular Signaling Cascades Influenced by this compound
This compound's influence on intracellular signaling cascades is an area that warrants further exploration. The search results indicate a connection between this compound and circular RNAs (circRNAs) in the context of metabolites regulated by estrogen nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net. CircRNAs are known to regulate gene expression by acting as microRNA sponges and interacting with RNA-binding proteins, thereby influencing various signaling pathways nih.govresearchgate.net. The observed correlation between this compound and specific circRNAs (e.g., novel_circ_0012178) suggests that this compound may indirectly influence intracellular signaling cascades mediated by these regulatory RNAs nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net.
| Compound | Associated circRNA | Correlation (with estrogen) |
| This compound | novel_circ_0012178 | Negatively correlated |
| Carbetapentane | novel_circ_0054387 | Positively correlated |
| Carbetapentane | novel_circ_0056959 | Positively correlated |
| deoxy-PF1140 | mmu_circ_0000397 | Negatively correlated |
| Methyl (2E,6Z)-dodecadienoate | novel_circ_0012178 | Negatively correlated |
This suggests a potential role for this compound in modulating pathways related to estrogen response and circRNA activity, although the precise signaling cascades involved require detailed investigation.
Analysis of Gene Expression and Proteomic Alterations Induced by this compound
The effects of this compound on gene expression and proteomic profiles are important aspects of its cellular modulation. While direct studies on this compound's impact on global gene expression and proteomic alterations are not prominently featured in the search results, the association with circRNAs hints at an indirect influence on gene expression nih.govresearchgate.net. CircRNAs can regulate mRNA levels by sponging microRNAs, which in turn affect the translation of target genes into proteins researchgate.net. Therefore, if this compound modulates circRNA levels, it could consequently lead to changes in the expression of genes and the abundance of corresponding proteins researchgate.netresearchgate.netbiorxiv.org. Future research employing techniques such as RNA sequencing and mass spectrometry-based proteomics would be valuable in comprehensively characterizing the gene expression and proteomic alterations induced by this compound.
This compound: A Chemical Profile Based on Available Research
This compound, an alkaloid belonging to the β-carboline series, was originally identified as adinin before its structural classification was refined. nih.govpramanaresearch.org This compound is a constituent found in the plant Adina cordifolia, formerly known as Haldinia cordifolia. nih.govpramanaresearch.org Research into Adina cordifolia has explored its traditional uses and chemical composition, identifying this compound alongside other compounds such as cordifoline, benzoic acid, β-sitosterol, and umbelliferone. nih.govpramanaresearch.org
While this compound has been identified in biological contexts, such as a metabolomics study investigating the effects of estrogen in a Neisseria gonorrhoeae infection model where it showed a negative correlation with a specific circular RNA, detailed studies specifically elucidating its membrane permeability, transport mechanisms, or direct binding interactions with biological targets using techniques like Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Nuclear Magnetic Resonance (NMR) for binding conformation were not found in the consulted literature. herbmedpharmacol.com
Previous applications of NMR spectroscopy concerning this compound have focused on its structural elucidation and the determination of the conformation of related degradation products, highlighting the utility of NMR in confirming the structural identity and configuration of this alkaloid and its derivatives. nano-ntp.comum.edu.my However, information regarding the application of NMR to study the binding conformation of this compound to specific biological macromolecules was not available.
Similarly, comprehensive data detailing the passive membrane permeability characteristics or the involvement of specific active transport proteins or mechanisms for this compound across biological membranes were not identified in the reviewed research. While general principles of membrane transport and permeability are relevant to the biological activity of many compounds, specific experimental data for this compound in this regard were not found.
Studies employing biophysical techniques such as ITC and SPR, which are commonly used to quantify the thermodynamic parameters of molecular binding events and analyze binding kinetics, respectively, were not found in the context of this compound's interactions with potential biological targets.
Further research is needed to fully characterize the mechanistic aspects of this compound's biological interactions, including its membrane transport properties and the specific details of its binding to any relevant biological macromolecules.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Adifoline
Elucidation of Pharmacophoric Requirements for Adifoline Activity
A pharmacophore is an abstract concept that describes the essential three-dimensional arrangement of functional groups in a molecule that are necessary for its biological activity. patsnap.comdrugdesign.org The elucidation of the specific pharmacophoric requirements for this compound's activity would involve identifying the key structural features that interact with its biological target.
Based on the known structure of this compound, a hypothetical pharmacophore model could include features such as:
Hydrogen Bond Donors and Acceptors: The hydroxyl and carbonyl groups present in the this compound structure are potential hydrogen bond donors and acceptors, which could form crucial interactions with a biological receptor. rsc.org
Aromatic/Hydrophobic Regions: The indole (B1671886) nucleus provides a significant hydrophobic and aromatic region that could be involved in van der Waals or pi-stacking interactions with a target protein.
Three-Dimensional Spatial Arrangement: The rigid, polycyclic structure of this compound dictates a specific spatial orientation of its functional groups, which would be a critical component of its pharmacophore. rsc.org
The development of a pharmacophore model for this compound would typically involve the synthesis and biological evaluation of a series of analogues to identify which of these features are essential for activity.
Table 1: Hypothetical Pharmacophoric Features of this compound
| Feature | Potential Structural Basis in this compound | Type of Interaction |
|---|---|---|
| Hydrogen Bond Acceptor | Carbonyl oxygen atoms, ether oxygen | Hydrogen Bonding |
| Hydrogen Bond Donor | Hydroxyl groups | Hydrogen Bonding |
| Aromatic Ring | Indole ring system | π-π Stacking |
Impact of Structural Modifications on this compound's Potency and Selectivity
Systematic structural modifications of the this compound scaffold would be necessary to understand the impact on its potency and selectivity. Such studies, while not specifically reported for this compound, are a cornerstone of medicinal chemistry for optimizing lead compounds. The insights gained from modifying other indole alkaloids suggest that small changes can lead to significant differences in biological activity.
Key regions of the this compound molecule that could be targeted for structural modification include:
The Indole Nucleus: Substitution on the aromatic ring could modulate electronic properties and provide additional interaction points with a target.
The Carboxylic Acid and Methyl Ester Groups: Modification of these groups could influence the compound's polarity, solubility, and ability to act as a hydrogen bond acceptor. rsc.org
The Hydroxyl Groups: Esterification or etherification of the hydroxyl groups would alter the hydrogen bonding capacity and lipophilicity of the molecule.
The Stereochemistry: this compound has several stereocenters; altering the stereochemistry at these positions could significantly impact how the molecule fits into a binding site. jst.go.jp
The following table illustrates the types of structural modifications that could be explored and their potential impact on activity.
Table 2: Potential Impact of Structural Modifications on this compound
| Modification Site | Type of Modification | Potential Impact on Potency/Selectivity |
|---|---|---|
| Indole N-H | Alkylation, Acylation | Altered hydrogen bonding, potential for new interactions |
| Aromatic Ring | Introduction of substituents (e.g., halogens, alkyl groups) | Modified electronics, improved binding affinity |
| C-16 Substituents | Variation of the ester group | Altered polarity and metabolic stability |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov There are no published QSAR studies specifically for this compound.
A hypothetical QSAR study on a series of this compound analogues would involve the following steps:
Data Set Generation: Synthesis and biological testing of a diverse set of this compound derivatives to obtain their biological activity data (e.g., IC50 values).
Descriptor Calculation: Calculation of various molecular descriptors for each analogue, which quantify different aspects of their chemical structure (e.g., electronic, steric, hydrophobic properties).
Model Development: Using statistical methods, such as multiple linear regression or partial least squares, to build a mathematical equation that correlates the calculated descriptors with the biological activity.
Model Validation: Rigorous validation of the QSAR model to ensure its predictive power.
Such a model could then be used to predict the activity of novel, unsynthesized this compound derivatives, thereby guiding the design of more potent compounds.
Conformational Analysis and Bioactive Conformation of this compound
The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. nih.govnih.gov Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to determine which of these is the "bioactive conformation"—the shape the molecule adopts when it binds to its target.
While a specific conformational analysis of this compound has not been reported, studies on other structurally related indole alkaloids, such as corynantheine, have utilized techniques like NMR spectroscopy and computational methods to understand their conformational dynamics. acs.orgnih.govacs.orgtandfonline.com These studies reveal that even rigid-looking molecules can possess a degree of flexibility, often related to the rotation of side chains.
For this compound, key conformational features would include:
Ring Conformations: The chair and boat conformations of the non-aromatic rings.
Orientation of Substituents: The spatial arrangement of the various functional groups relative to the core ring system.
Determining the bioactive conformation of this compound would likely require a combination of experimental techniques, such as X-ray crystallography of this compound bound to its target, and computational modeling. Understanding the bioactive conformation is crucial for the rational design of new analogues with improved activity.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
Preclinical Pharmacological and Toxicological Investigations of Adifoline Non Human Models
In Vitro Pharmacological Profiling of Adifoline
In vitro pharmacological profiling involves assessing the biological activity of a compound in a controlled laboratory environment, often using cells or isolated enzymes. selvita.comprobiocdmo.comcertisoncology.com This allows researchers to investigate the compound's interactions with specific biological targets and understand its potential cellular effects without the complexity of a whole organism. selvita.comdatabiotech.co.il
Cell-Based Assays for this compound Activity
Cell-based assays are a cornerstone of in vitro pharmacology, utilizing live cells to evaluate a compound's effects. selvita.comcertisoncology.compharmaron.com These assays can provide insights into various cellular processes, including cell viability, proliferation, signaling pathways, and the modulation of specific cellular functions. pharmaron.comcriver.com Researchers use a variety of cell types, including immortalized cell lines, primary cells, and more complex 3D models like organoids, to better mimic the in vivo environment and disease states. certisoncology.compharmaron.commattek.com Cell-based assays can be adapted to assess a wide range of activities, such as growth inhibition, receptor activation or blockade, and immune cell modulation. probiocdmo.compharmaron.com
Enzyme-Based Assays for this compound Activity
Enzyme-based assays are designed to measure the interaction between a compound and a specific enzyme target. databiotech.co.ilwikipedia.org These assays are vital for understanding how a compound might inhibit or activate enzyme activity, which is a common mechanism of action for many drugs. databiotech.co.ilresearchoutreach.org By measuring enzymatic activity in the presence of this compound, researchers can determine its potency and efficacy as an enzyme modulator. databiotech.co.ilnih.gov Various methods, including spectrophotometric and fluorometric techniques, are employed in enzyme assays to measure reaction rates and the impact of the compound. wikipedia.org These assays can also be coupled with metabolic components, such as liver microsomes, to assess the effect of metabolites on enzyme activity. nih.gov
High-Throughput Screening of this compound and its Derivatives
High-throughput screening (HTS) is a method used to rapidly test large libraries of compounds for a specific biological activity. evotec.commdpi.com This approach is often applied to this compound and its derivatives to efficiently identify compounds with desired pharmacological properties. evotec.com HTS typically involves automated systems to screen thousands or even millions of compounds against a biological target or a cell-based assay. researchoutreach.orgevotec.com This allows for the quick identification of potential "hit" compounds that show activity, which can then be further investigated. evotec.com The use of HTS with derivatives of this compound helps explore the structure-activity relationship and identify compounds with improved potency or selectivity. researchoutreach.orgfrontiersin.org
Preclinical In Vivo Animal Model Studies for this compound
In vivo studies in animal models are essential for evaluating the effects of a compound within a living biological system. veristat.comresearchgate.netcureraredisease.org These studies provide crucial information on a compound's efficacy in disease models, its pharmacokinetic profile (how the body absorbs, distributes, metabolizes, and excretes the compound), and potential organ-level effects. porsolt.comcureraredisease.orgevotec.com Animal models are selected based on their relevance to the human disease being studied. cureraredisease.org
Investigation of this compound's Modulatory Effects in Preclinical Disease Models
Preclinical disease models, often utilizing rodents or other relevant species, are used to investigate this compound's potential therapeutic effects in the context of a specific condition. researchgate.netcureraredisease.orgpharmaron.com These models aim to mimic aspects of human diseases, allowing researchers to assess if this compound can modulate the disease progression or alleviate symptoms. cureraredisease.orgpharmaron.com Studies in this area would involve administering this compound to diseased animals and monitoring various endpoints related to the disease state. researchgate.netcureraredisease.org The selection of the appropriate animal model is critical for the translational relevance of the findings to human disease. cureraredisease.orgnih.gov
Pharmacokinetic Profiling of this compound in Preclinical Species
Pharmacokinetic (PK) profiling in preclinical species investigates how this compound is handled by the animal's body over time. porsolt.comevotec.commdpi.com This includes studying its absorption into the bloodstream, distribution to various tissues and organs, metabolism into other compounds, and excretion from the body. porsolt.comevotec.com PK studies are essential for understanding the exposure levels of this compound in different tissues and determining how frequently and by what route it might need to be administered to achieve therapeutic concentrations. porsolt.commdpi.com Data from PK studies in different preclinical species (e.g., rats, dogs, non-human primates) can also help predict how the compound might behave in humans, although translation between species can be complex. nih.govfrontiersin.org Analytical methods, such as LC-MS/MS, are used to quantify this compound concentrations in biological samples like blood, plasma, urine, and tissues. mdpi.com
Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models
ADME studies in animal models are fundamental to understanding the fate of a compound within a living organism. These investigations characterize the rate and extent of absorption from the administration site, the distribution to different body compartments, and the elimination through metabolism and excretion. europa.eueuropa.eumsdvetmanual.com Animal studies, such as those using mice and rats, are commonly employed to generate pharmacokinetic data, including drug clearance, bioavailability, exposure, half-life, and distribution volume. thermofisher.com While in vitro cell-based models are used for initial ADME screening, animal models provide a more comprehensive system for evaluating whole-body drug disposition. genoskin.com
The absorption of a toxic agent can occur through various routes, including the gastrointestinal tract, skin, lungs, eye, mammary gland, or uterus, as well as at injection sites. msdvetmanual.com The solubility of the compound is a primary factor influencing absorption; lipid-soluble substances are generally readily absorbed, while insoluble salts and ionized compounds are poorly absorbed. msdvetmanual.com
Distribution of a compound occurs via the bloodstream to tissues and organs. msdvetmanual.com The extent of distribution is often reflected in the volumes of distribution. europa.eu Storage depots like adipose tissue can either protect or worsen the potential for toxicity. msdvetmanual.com The liver, receiving portal circulation, is frequently involved in the metabolism and detoxification of compounds. msdvetmanual.com The ease of distribution is largely dependent on the water solubility of the chemical. msdvetmanual.com Polar or water-soluble agents tend to be excreted by the kidneys, while lipid-soluble chemicals are more likely to be excreted via bile and accumulate in fat depots. msdvetmanual.com
Metabolism involves the biotransformation of the parent compound within the body. vichsec.org This process is crucial for eliminating the compound and its metabolites. vichsec.org Excretion is the removal of the compound and its metabolites from the body. europa.eumsdvetmanual.com The relative contribution of different excretion routes (e.g., renal, hepatic) is often quantified to predict the influence of organ function on elimination. europa.eueuropa.eu The excretion rate is a primary concern as it can affect the duration of clinical signs. msdvetmanual.com
Preclinical ADME studies provide vital information for selecting drug candidates and are necessary for regulatory approval. thermofisher.com
Metabolite Identification and Profiling of this compound in Preclinical Systems
Metabolite identification and profiling are critical aspects of preclinical investigations to understand how a compound is transformed within the body. evotec.comadmescope.comnih.goveurekaselect.com Identifying metabolites is essential for interpreting pharmacology, pharmacokinetic, and toxicology data. evotec.com Metabolite profiling provides semi-quantitative information about the relative abundances of metabolites compared to the parent compound in a sample. admescope.com Fully quantitative metabolite profiles can be obtained using radiolabeled compounds, typically in later stages of drug development. admescope.com
Studies are conducted in vitro to evaluate potential differences in metabolic profiles across species before human testing. evotec.com Samples from preclinical animal species are evaluated to assess consistency between in vitro and in vivo metabolism. evotec.com Understanding metabolic interspecies differences is important for predicting human pharmacokinetics based on animal results. admescope.com
High-resolution mass spectrometry (HR-MS) is a key technique for metabolite identification, enabling semi-quantification without the need for radiolabeled compounds and validated assays. evotec.com LC-MS based metabolite profiling involves analyzing sample data and comparing it to negative controls to identify signals present only in the actual sample. admescope.com Software is used to mine data to identify metabolites, their abundances, and the biotransformation reactions and their sites to understand the major metabolic routes. admescope.com
If a metabolite is formed only in humans or is present at disproportionately higher levels in humans compared to animal test species, preclinical safety assessment of that metabolite may be necessary. evotec.com Metabolite identification also helps in understanding the metabolic liability of a compound and can guide structural optimization to reduce degradation. evotec.comadmescope.com
Metabolite identification plays a critical role throughout drug development, as metabolites can contribute to efficacy, toxicity, and drug-drug interactions. nih.goveurekaselect.comresearchgate.net Regulatory agencies emphasize evaluating the safety of human metabolites with exposure exceeding a certain threshold. nih.goveurekaselect.comresearchgate.net
Pharmacodynamic Biomarker Identification for this compound in Preclinical Settings
Pharmacodynamic (PD) biomarkers are measurable indicators that reflect the biological response to a treatment. bioagilytix.comcrownbio.com In preclinical studies, PD biomarkers are used to establish dosing regimens and evaluate therapeutic efficacy. bioagilytix.com Assessments of PD biomarkers in early drug development provide vital information that can inform the design of later clinical studies. bioagilytix.com
Identifying and validating PD biomarkers is crucial for predicting therapeutic success and translatability from preclinical models to humans. nih.gov PD biomarkers can provide an early indication of target engagement by experimental therapeutics. nih.gov Technologies such as multiplexed sandwich immunoassay platforms can be used for quantitative measurements of multiple biomarkers to assess target modulation and survey entire biological pathways. nih.gov
The development of biomarkers is heavily reliant on advancements in technology, including genomic technologies like next-generation sequencing. crownbio.com Preclinical models are utilized in the discovery and analysis of biomarkers. crownbio.com
Preclinical Toxicity Mechanism Studies of this compound (Cellular and Animal Models)
Preclinical toxicity studies are conducted to understand how a compound might cause harm at the cellular and organ levels. mhmedical.com These studies are essential for anticipating potential risks in humans. nih.gov
Cellular Cytotoxicity Mechanisms of this compound in Cell Lines
Cellular cytotoxicity studies in cell lines are used to evaluate the potential of a compound to cause cell death or damage. nih.gov These in vitro models can be effective for screening chemicals for potential toxicity to prioritize compounds for further in vivo investigation. diva-portal.org Cellular models can help clarify molecular mechanisms of action of toxins. mdpi.com
Mechanisms of cell toxicity are diverse and can involve the overproduction of reactive oxygen species (ROS) and nitric oxide (NO), leading to oxidative stress. nih.gov Mitochondrial dysfunction is also recognized as a contributing factor to cell toxicity, particularly in neuronal cells. nih.gov Toxic agents can also induce DNA damage, which can lead to cell apoptosis and toxicity. nih.gov
In vitro studies using cell lines can help determine the mechanisms of pathogenesis and identify properties of compounds important in eliciting toxic responses. nih.gov Cytotoxicity assays measure the number of dead cells and can involve techniques using DNA binding dyes or artificially introduced markers. nih.gov Understanding the mechanism of action of these dyes is important as they can have different effects on cell viability depending on the cell type. nih.gov
While in vitro cellular models have limitations, such as the lack of ADME processes that occur in animals and humans, they are valuable for initial screening and understanding cellular-level mechanisms. diva-portal.org
Organ-Specific Toxicity Pathways of this compound in Animal Models
Animal models are used to investigate organ-specific toxicity pathways, providing a more comprehensive understanding of how a compound affects different organs within a complex biological system. nih.gov While animal models have limitations in predicting human toxicity due to interspecies differences in factors like genomic makeup, metabolism, and lifespan, they remain a crucial part of preclinical safety assessment. moleculardevices.com
Studies in animal models can identify target organs and anticipate potential on-target or off-target effects. nih.gov For example, if a compound distributes to the gonads, reproductive toxicity studies may be required. nih.gov Mechanistic information on toxicity pathways in specific organs is important for assessing the potential for acute systemic toxicity. altex.org
Organ-on-a-chip systems are emerging as innovative tools that can complement animal studies by providing more human-translatable data and potentially reducing the need for animal testing. cn-bio.com These models can offer detailed assessments of acute and chronic exposure to gain mechanistic insights into a compound's toxicological profile. cn-bio.com
Computational Chemistry and Molecular Modeling of Adifoline
Molecular Docking and Ligand-Protein Interaction Simulations for Adifoline
Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand, such as this compound, when bound to a protein or other biological target. This method estimates the binding affinity between the molecule and the target site by evaluating various poses and scoring their interactions. Molecular docking studies aim to understand how a ligand interacts with a protein at the atomic level, identifying key residues involved in binding through hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.govmdpi.com While specific detailed research findings on this compound's molecular docking studies were not extensively found in the search results, the principles of this technique are broadly applied to understand ligand-protein interactions for various compounds. nih.govmdpi.comnih.govnih.gov For example, molecular docking has been used to study the binding of various ligands to targets like SARS-CoV-2 proteins and p-glycoprotein. nih.govnih.gov These studies typically involve preparing the ligand and protein structures, performing the docking simulation to generate possible binding poses, and scoring these poses based on their predicted binding energy.
Quantum Chemical Calculations for this compound's Electronic Properties and Reactivity
Quantum chemical calculations, often based on methods like Density Functional Theory (DFT), are employed to determine the electronic structure and properties of a molecule. nih.govarxiv.orgplos.orgmdpi.comsciforum.net These calculations can provide detailed information about parameters such as molecular orbitals (e.g., HOMO and LUMO energies), charge distribution, electrostatic potential surfaces, and reactivity descriptors. nih.govmdpi.comsciforum.netmaterialsproject.org Understanding the electronic properties of this compound is crucial for predicting its reactivity and how it might interact with other molecules or biological targets at a fundamental level. For example, DFT calculations can be used to analyze the stability and charge delocalization within a molecule and to predict spectroscopic properties like NMR chemical shifts and UV-Vis absorption bands. nih.govplos.orgmdpi.com These calculations can also shed light on local reactive properties and potential reaction pathways. nih.govrsc.orgchemrxiv.orgrsc.org Although specific quantum chemical studies on this compound were not widely reported in the search results, these methods are routinely applied to characterize the electronic structure and reactivity of organic molecules. nih.govplos.orgsciforum.net
De Novo Ligand Design Approaches Utilizing this compound Scaffolds
De novo ligand design is a computational approach focused on generating novel molecular structures with desired properties, often starting from basic building blocks or by modifying existing scaffolds. nih.govresearchgate.netosti.govnih.gov Utilizing this compound as a scaffold would involve using its core structure as a starting point to design new molecules with potentially improved or altered biological activity. This approach is particularly valuable when aiming to explore novel chemical space while retaining some of the favorable characteristics of the original scaffold. biosolveit.delifechemicals.comarxiv.org Scaffold-based design can involve replacing parts of a known active molecule while maintaining the core structure or using computational methods to generate new decorations around a central scaffold. biosolveit.dearxiv.orgnih.govnih.gov While specific examples of de novo design studies explicitly using this compound scaffolds were not found, the concept of scaffold-based design is a fundamental strategy in drug discovery. biosolveit.delifechemicals.comarxiv.orgnih.govnih.gov Computational tools and algorithms are used to generate and evaluate potential new ligands based on their predicted interactions with a target or their similarity to known active compounds. nih.govresearchgate.netosti.govnih.govunimore.it
Analytical Methodologies for Adifoline Research
Chromatographic Techniques for Adifoline Separation and Quantification
Chromatography involves the separation of compounds based on their differential partitioning between a stationary phase and a mobile phase. This is a crucial first step in analyzing samples containing this compound, allowing for its isolation from co-occurring substances before detection and quantification.
High-Performance Liquid Chromatography (HPLC) Methods for this compound Analysis
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of non-volatile and semi-volatile compounds like alkaloids. HPLC assays are detailed for the analysis of total plant extracts, and this compound is listed as a monograph in a reference text that covers HPLC assay of such extracts exoticindiaart.com. This suggests that HPLC is a relevant technique for the analysis of this compound within complex botanical samples. In one study involving the phytochemical screening of plant extracts containing this compound, Liquid Chromatography-Mass Spectrometry (LC-MS), which utilizes HPLC for separation, employed a C-18 column with a mobile phase gradient consisting of 0.1% formic acid in water (Phase A) and 0.1% formic acid in methanol (B129727) (Phase B) who.int. The gradient started at 19% A and 81% B for 10 minutes, changing to 21% A and 79% B for the next 5 minutes, and then to 28% A and 72% B for 20 minutes, at a flow rate of 0.2 mL/min who.int. While these parameters were for the analysis of a mixture, they illustrate the type of reversed-phase HPLC conditions that can be applied to separate compounds like this compound.
Gas Chromatography (GC) Applications for this compound (If Applicable)
Gas Chromatography (GC) is typically applied to volatile or easily derivatizable compounds. While this compound is an alkaloid, its volatility depends on its specific chemical structure. A reference text that includes this compound as a monograph also mentions the availability of GC profiles for plant extracts where applicable exoticindiaart.com. This indicates that GC may be used in the analysis of this compound or related volatile components in certain plant extracts, although specific details of GC methods applied directly to this compound were not found in the search results.
Capillary Electrophoresis (CE) for this compound Analysis
Capillary Electrophoresis (CE) is an analytical technique that separates ions based on their electrophoretic mobility in an electric field. CE offers fast separations with high efficiency and resolution for charged substances, including low molecular weight basic or acidic drugs and ions lcms.cz. Alkaloids like this compound are often basic in nature and can be charged depending on the buffer pH, making CE a potentially suitable technique for their analysis. CE is used in various applications, including the analysis of small molecules sebia.com. While no specific methods for this compound analysis by CE were found, the principles of CE, which involve separating charged molecules in a buffer-filled capillary tube by applying high voltage, are applicable to the analysis of charged small molecules lcms.czsebia.comnvkc.nl.
Spectroscopic and Spectrometric Techniques for this compound Characterization
Spectroscopic and spectrometric techniques provide information about the structure, identity, and quantity of this compound by measuring its interaction with electromagnetic radiation or its mass-to-charge ratio.
Mass Spectrometry (MS) for this compound Identification and Quantification
Mass Spectrometry (MS) is a powerful technique used to identify and quantify molecules based on their mass-to-charge (m/z) ratio thermofisher.com. It is often coupled with chromatographic techniques like LC (LC-MS) to analyze complex samples. In a phytochemical screening study of plant extracts containing this compound, LC-MS was used with positive ion electrospray ionization (ESI) for the detection of analytes who.int. MS provides characteristic fragmentation patterns that can be used to confirm the identity of a compound by comparing them to spectral libraries or known fragmentation pathways youtube.com. MS is known for its high sensitivity and accuracy in identifying and quantifying molecules in both simple and complex mixtures thermofisher.comnih.gov.
Ultraviolet-Visible (UV-Vis) Spectroscopy for this compound Structural Features
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption or transmission of light in the UV and visible regions of the electromagnetic spectrum technologynetworks.comazooptics.comdenovix.com. This technique is useful for detecting compounds that contain chromophores (functional groups that absorb UV or visible light) and can provide information about conjugated systems and other structural features azooptics.comresearchgate.net. UV-Vis spectroscopy can also be used for the quantitative analysis of compounds based on the Lambert-Beer law, where absorbance is directly proportional to concentration researchgate.net. UV-Vis spectrophotometric analysis has been mentioned in a study involving network interaction analysis of this compound, although specific UV-Vis data for isolated this compound were not detailed researchgate.net. The application of UV-Vis spectroscopy is relevant for analyzing organic compounds and determining structural information based on maximum wavelength absorption researchgate.net.
Infrared (IR) Spectroscopy for this compound Functional Group Analysis
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present within a molecule by analyzing the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. libretexts.orgvscht.czmasterorganicchemistry.comacs.org These vibrations include stretching and bending modes of bonds. vscht.cz Different functional groups exhibit characteristic absorption bands in the IR spectrum. libretexts.orgacs.org
Early investigations into the structure of this compound utilized IR spectroscopy as part of the spectroscopic evidence. rsc.org Studies involving the reduction of this compound, in conjunction with UV and IR analyses, indicated the presence of a β-alkoxy-α,β-unsaturated ester functional group. clockss.org The IR spectrum of this compound displayed strong bands at 1640 and 1613 cm⁻¹, which were observed to disappear upon reduction with sodium borohydride. rsc.org These bands were consistent with the presence of the β-alkoxy-α,β-unsaturated ester chromophore. rsc.org
While specific detailed IR spectral data for all functional groups of this compound in isolation are not extensively reported in the immediately available literature, the general principles of IR spectroscopy allow for the inference of expected absorption ranges based on the known structural features of this compound, such as hydroxyl (O-H), carbonyl (C=O, likely from the methoxycarbonyl group and possibly a carboxylic acid), C-O, C-N, and aromatic C-H and C=C bonds characteristic of its β-carboline and pentacyclic framework. rsc.orglibretexts.orgclockss.orgjst.go.jpnaturalproducts.netlibretexts.org
Characteristic IR absorption ranges for common functional groups found in organic molecules, which would be relevant for a comprehensive analysis of this compound's IR spectrum, are summarized in the table below. libretexts.orgvscht.czmasterorganicchemistry.comlibretexts.org
| Functional Group | Characteristic IR Absorption Range (cm⁻¹) | Intensity |
| O-H (Stretching, Alcohols) | 3200-3600 | Strong, Broad |
| N-H (Stretching, Amines) | 3300-3500 | Medium |
| C-H (Stretching, Alkanes) | 2850-2960 | Strong |
| C-H (Stretching, Alkenes) | 3020-3100 | Medium |
| C-H (Stretching, Aromatics) | 3000-3100 | Weak to Medium |
| C=O (Stretching, Esters) | 1735-1750 | Strong |
| C=O (Stretching, Carboxylic Acids) | 1700-1725 | Strong |
| C=C (Stretching, Alkenes) | 1620-1680 | Variable |
| C=C (Stretching, Aromatics) | 1450-1600 | Medium to Strong |
| C-O (Stretching, Esters) | 1000-1300 | Strong |
| C-N (Stretching) | 1020-1220 | Medium |
Note: The specific absorption frequencies for this compound would be influenced by the molecule's complex structure and the presence of multiple functional groups.
Bioanalytical Methods for this compound in Preclinical Biological Matrices
Bioanalytical methods are essential for the quantitative determination of drugs and their metabolites in biological matrices such as blood, plasma, serum, and urine, particularly in support of preclinical and clinical studies. asianjpr.comresearchgate.netwalshmedicalmedia.comnih.gov These methods are critical for evaluating pharmacokinetic and toxicokinetic properties. walshmedicalmedia.comnih.gov The development and validation of sensitive and selective analytical methods are paramount for accurate bioanalysis. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a widely used and powerful technique for bioanalysis due to its sensitivity, selectivity, and ability to quantify analytes in complex biological samples. researchgate.netadvinus.comamericanpharmaceuticalreview.combiotrial.comresearchgate.netbioanalysis-zone.com LC-MS/MS combines the separation capabilities of liquid chromatography with the detection and identification power of mass spectrometry. biotrial.combioanalysis-zone.com This technique is routinely employed for the analysis of small molecules, including drug substances and their metabolites, in biological fluids. researchgate.netadvinus.comresearchgate.netbioanalysis-zone.com
The process of bioanalytical method development for a compound like this compound in preclinical biological matrices would typically involve several steps:
Sample Collection and Preparation: Obtaining biological samples (e.g., plasma, urine) from preclinical species. Sample preparation techniques are crucial to isolate the analyte from the complex matrix and can include methods such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). asianjpr.comresearchgate.net
Chromatographic Separation: Separating this compound from endogenous compounds and potential metabolites using liquid chromatography. biotrial.com This often involves optimizing chromatographic columns and mobile phases.
Mass Spectrometric Detection: Detecting and quantifying this compound using a mass spectrometer, typically in tandem mass spectrometry (MS/MS) mode for increased selectivity and sensitivity. americanpharmaceuticalreview.combiotrial.commdpi.com This involves optimizing ionization parameters and selecting characteristic precursor and product ions for this compound. mdpi.com
Method Validation: Rigorously validating the developed method to ensure its accuracy, precision, sensitivity (including lower limit of quantification, LLOQ), selectivity, linearity, range, and stability in the specific biological matrix. researchgate.netwalshmedicalmedia.comnih.gov Validation is essential to demonstrate that the method is reliable and suitable for its intended purpose in supporting preclinical studies. walshmedicalmedia.comnih.gov
While specific published bioanalytical methods detailing the quantification of this compound in preclinical biological matrices were not found within the immediate search results, the general principles and techniques of bioanalysis using LC-MS/MS are well-established and would be applicable to this compound given its small molecule nature. researchgate.netadvinus.comresearchgate.netbioanalysis-zone.com Research on other natural products and alkaloids often utilizes LC-MS/MS for bioanalytical studies. um.edu.my The complexity of biological matrices necessitates robust sample preparation and highly selective detection methods like LC-MS/MS to minimize interference and ensure accurate quantification of the analyte at potentially low concentrations. asianjpr.combiotrial.com
Future Directions and Emerging Research Avenues for Adifoline
Integration of Omics Technologies in Adifoline Research
The application of omics technologies, encompassing genomics, transcriptomics, proteomics, and metabolomics, offers a powerful and comprehensive approach to unraveling the biological impacts of this compound. These disciplines collectively provide a system-wide perspective by analyzing an organism's genetic makeup, gene expression patterns, protein profiles, and the complete set of small-molecule metabolites. mdpi.comfrontiersin.orgisaaa.orgmdpi.com
Metabolomics, specifically, is invaluable for identifying and quantifying the diverse array of metabolites present in a biological sample, thereby offering direct insights into the physiological state and its modulation by compounds like this compound. mdpi.comisaaa.org The integration of metabolomics data with information from other omics layers, such as genomics and transcriptomics, facilitates a more profound understanding of the intricate interplay between genes, transcripts, proteins, and metabolites. mdpi.com This integrated multi-omics strategy is crucial for elucidating this compound's mechanisms of action and identifying potential biomarkers associated with its effects.
A study employing high-throughput sequencing and metabolomics in a Neisseria gonorrhoeae infection model revealed that this compound was among the metabolites significantly correlated with a specific circular RNA (circRNA), novel_circ_0012178, under estrogen regulation. nih.govresearchgate.netresearchgate.net This finding underscores the utility of omics technologies in uncovering complex biological interactions involving this compound, potentially highlighting new avenues for therapeutic intervention or revealing previously unknown biological roles.
Despite the significant potential, the integration of multi-omics data presents notable computational and analytical challenges, including issues related to data standardization, integration, and interpretation. frontiersin.org Nevertheless, ongoing advancements in data analytics, machine learning, and high-throughput sequencing technologies are anticipated to enhance the capabilities for integrating and analyzing multi-omics data in future this compound research. mdpi.com
Nanotechnology and Advanced Delivery Systems for this compound (Preclinical and Theoretical)
The application of nanotechnology and advanced drug delivery systems presents a promising avenue for enhancing the therapeutic utility of compounds such as this compound. nih.govnih.govnih.gov These innovative systems are designed to improve drug characteristics like stability, solubility, and permeability, as well as facilitate targeted delivery, thereby maximizing therapeutic efficacy while minimizing undesirable off-target effects and toxicity. nih.govnih.govnih.govalameed.edu.iq
Advanced drug delivery systems, including those utilizing nanomaterials like nanoparticles, micelles, and liposomes, can enable accelerated and targeted delivery of therapeutic agents to specific sites within the body. nih.govnih.govnih.govnih.gov These systems can employ passive targeting mechanisms that exploit inherent physiological differences or active targeting strategies involving ligands that specifically bind to target cells. nih.govnih.gov
For natural products that may exhibit limitations such as poor solubility or stability, nano-drug delivery systems offer a viable approach to improve their bioavailability and extend their duration of action. nih.gov Preclinical investigations have demonstrated the effectiveness and safety of nanoparticle-based systems for delivering natural products in various disease models. nih.gov
Theoretical and preclinical investigations into the use of nanotechnology for this compound delivery could involve its encapsulation within different types of nanocarriers to optimize its pharmacokinetic profile and achieve targeted delivery to specific tissues or cellular populations. nih.govnih.gov This strategy has the potential to enhance this compound's efficacy and allow for lower therapeutic doses, potentially reducing the risk of side effects. nih.govalameed.edu.iq Challenges in this domain include ensuring the specificity of targeting ligands and mitigating potential issues such as immunogenicity and degradation within lysosomes. nih.gov
Exploration of this compound's Potential in Novel Therapeutic Paradigms (Preclinical and Theoretical)
Exploring the potential of this compound in novel therapeutic paradigms is an active area of preclinical and theoretical investigation. This compound, being a β-carboline alkaloid and structurally related to diterpenoids (in the case of 18-northis compound), belongs to chemical classes known for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ijfans.orgontosight.ai
Preclinical studies using extracts containing this compound have provided indications of potential therapeutic benefits. For example, a methanolic extract derived from Adina cordifolia leaves, known to contain this compound, demonstrated promising anti-hypertensive effects in a rat model of fructose-induced hypertension. nano-ntp.comresearchgate.net This finding suggests a potential role for this compound in addressing hypertensive conditions.
Further preclinical and theoretical research could focus on evaluating this compound's activity in other disease states where compounds with similar chemical structures or biological profiles have shown therapeutic promise. This includes investigating its potential in managing inflammatory disorders, combating infectious agents, and exploring its effects on various cancer types. ijfans.orgontosight.ai The observed involvement of this compound in metabolic pathways, as indicated by metabolomics studies nih.govresearchgate.net, could also highlight novel therapeutic targets or intervention strategies.
Methodological Challenges and Opportunities in this compound-Related Research
Research concerning this compound, particularly its biological activities and potential therapeutic applications, is accompanied by several methodological challenges, alongside opportunities for scientific advancement.
A significant challenge is the need for rigorous characterization of natural products and complex extracts containing this compound. Ensuring the accuracy, precision, and reliability of analytical methods is paramount for obtaining reproducible research findings and for quality control. nih.gov This encompasses challenges related to the calibration of analytical instruments, the preparation of samples, and the adaptability of methods to diverse sample matrices. manufacturingchemist.comsolubilityofthings.com
Developing and validating analytical methods for complex biological and botanical samples, such as plant extracts, can be particularly challenging, especially when assessing the stability and consistency of formulations containing this compound. manufacturingchemist.comamericanpharmaceuticalreview.com There is a clear need for advanced analytical techniques possessing sufficient sensitivity and precision for the accurate quantification of this compound and related compounds in various sample types. manufacturingchemist.com
Opportunities for progress lie in the development and implementation of standardized analytical protocols and the increased use of certified reference materials. These measures can significantly improve the comparability and reliability of research data generated across different studies and laboratories. nih.govcellandgene.com Greater utilization of metrology resources and the adoption of metrological principles can contribute to regulatory harmonization and support the generation of reproducible research. nih.gov
Furthermore, the inherent complexity of biological systems and the potential for this compound to interact with multiple molecular targets or biological pathways necessitate the use of sophisticated experimental designs and advanced data analysis techniques. mdpi.comfrontiersin.org The integration of data from various types of studies, including in vitro experiments, in vivo models, and omics-based investigations, requires specialized computational tools and expertise. mdpi.comfrontiersin.org Addressing these methodological challenges is crucial for advancing our understanding of this compound and fully realizing its therapeutic potential.
Q & A
Q. How can longitudinal studies on this compound’s chronic toxicity be structured to address regulatory requirements?
- Methodological Answer : Follow OECD Test Guidelines (e.g., TG 452 for chronic toxicity) with staggered cohorts and histopathological endpoints. Incorporate interim analyses to adjust dosing and minimize animal use. Use toxicokinetic modeling to correlate exposure levels with adverse effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
